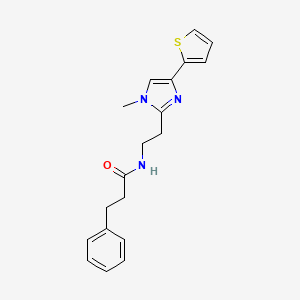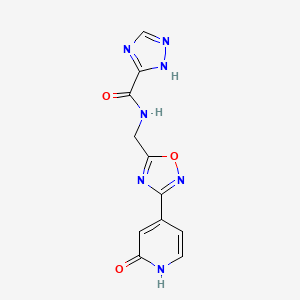![molecular formula C24H22FN5O3 B2437273 8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-13-8](/img/structure/B2437273.png)
8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazo[2,1-f]purine core, followed by various substitutions at the appropriate positions. The ethoxyphenyl and fluorobenzyl groups could be introduced using suitable reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-f]purine core, with various substitutions at the 8, 3, 1, and 7 positions. The presence of the ethoxyphenyl and fluorobenzyl groups would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
As a purine derivative, this compound might undergo reactions typical of purines, such as deprotonation at the nitrogen atoms or nucleophilic substitution at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its degree of substitution, the nature of the substituents, and the specific arrangement of its atoms .Scientific Research Applications
Positron Emission Tomography (PET) Radiotracers
- Application : EFBFI has been used as a versatile building block for PET radiotracers. Researchers synthesized 4-[^18F]fluorobenzylamine ([^18F]FBA) from EFBFI, enabling its use in PET imaging studies. This approach can be automated, making it practical for clinical applications .
σ1 Receptor Ligands
- Application : EFBFI derivatives, such as 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, exhibit low nanomolar affinity for the σ1 receptor. These compounds may serve as potential ligands for studying receptor function and developing therapeutic agents .
Electrochemical Kinetics Enhancement in Lithium-Ion Batteries (LIBs)
- Application : EFBFI derivatives, particularly 4-fluorobenzyl cyanide, have been investigated as steric-hindered solvents. These solvents enhance electrochemical kinetics, potentially improving LIB performance .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-4-33-19-11-9-18(10-12-19)30-15(2)13-28-20-21(26-23(28)30)27(3)24(32)29(22(20)31)14-16-5-7-17(25)8-6-16/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLNRGAZRTYLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)


![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)




![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2437204.png)

![N-[(2-Methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2437211.png)
![[4-(4-Methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2437213.png)